![molecular formula C9H7BrS B1601711 7-Bromo-2-methylbenzo[b]thiophene CAS No. 75288-49-2](/img/structure/B1601711.png)
7-Bromo-2-methylbenzo[b]thiophene
Overview
Description
7-Bromo-2-methylbenzo[b]thiophene is a chemical compound with the molecular formula C9H7BrS and a molecular weight of 227.12 g/mol . It is used in research as a starting material for the synthesis of larger, usually bioactive structures .
Synthesis Analysis
Thiophene derivatives, such as 7-Bromo-2-methylbenzo[b]thiophene, can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide .Molecular Structure Analysis
The molecular structure of 7-Bromo-2-methylbenzo[b]thiophene consists of a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms, substituted with a bromine atom at the 7th position and a methyl group at the 2nd position .Chemical Reactions Analysis
Thiophene-based compounds like 7-Bromo-2-methylbenzo[b]thiophene can undergo various types of reactions, including nucleophilic, electrophilic, and radical reactions leading to substitution on the thiophene ring . For example, nitration, bromination, and acetylation of similar compounds have been reported to give mainly the 2-substituted compounds .Scientific Research Applications
Synthesis and Biological Activity
Antioxidant Properties : 7-Bromo-2-methylbenzo[b]thiophene derivatives have been synthesized through palladium-catalyzed Buchwald-Hartwig cross-coupling, demonstrating significant antioxidant properties. These compounds, evaluated through methods like reducing power, DPPH radical scavenging, and inhibition of lipid peroxidation, have shown potential based on the structure-activity relationships determined by various substituents (Queiroz et al., 2007).
Charge-Transporting Material : The bromination selectivity of 5-diarylamino-2-methylbenzo[b]thiophene, a triphenylamine-based material, revealed "abnormal" bromination positions due to its non-planar conjugated model. This study provides insights into the synthesis and theoretical calculation of novel charge-transporting materials (Wu et al., 2013).
Tubulin Binding Agents : A library of functionalized 3-(α-styryl)-benzo[b]thiophenes was synthesized, showcasing high molecular diversity. These compounds were evaluated for their antiproliferative properties, with certain derivatives inhibiting tubulin polymerization at micromolar levels, suggesting potential applications in cancer therapy (Tréguier et al., 2014).
Synthetic Methodologies : Research into the "abnormal" bromination reaction selectivity of 5-diarylamino-2-methylbenzo[b]thiophene highlights its potential as a base for further chemical modifications and applications in materials science. This work sheds light on the unique electronic structure influencing reaction selectivity, offering pathways for novel compound synthesis (Wu et al., 2013).
Safety And Hazards
Future Directions
Thiophene-based compounds like 7-Bromo-2-methylbenzo[b]thiophene have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in this field may involve the development of new synthesis methods and the exploration of new applications in medicinal chemistry .
properties
IUPAC Name |
7-bromo-2-methyl-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrS/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHOPSWPWLPVBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00504755 | |
Record name | 7-Bromo-2-methyl-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00504755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-methylbenzo[b]thiophene | |
CAS RN |
75288-49-2 | |
Record name | 7-Bromo-2-methyl-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00504755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-2-methyl-1-benzothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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